molecular formula C20H16Cl2Zr B071145 MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE CAS No. 162429-20-1

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

Cat. No.: B071145
CAS No.: 162429-20-1
M. Wt: 418.5 g/mol
InChI Key: FMSGEJIFDJSPCE-UHFFFAOYSA-L
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Description

Meso-ethylenebis(1-indenyl)zirconium(IV) dichloride is an organozirconium compound that belongs to the class of ansa-metallocenes, where two 1-indenyl ligands are bridged by an ethylene group. This specific geometry results in a meso-isomer, which is distinct from its rac-isomer counterpart and exhibits unique catalytic properties . When activated by suitable cocatalysts like methylaluminoxane (MAO), this complex serves as a single-site catalyst for the homo- and co-polymerization of olefins such as ethylene and propylene . The meso conformation is known to generate multiple active species during polymerization, which can lead to polyolefins with broader molecular weight distributions and complex chemical composition distributions, making it valuable for studying polymer microstructure . In contrast to some rac-isomers, recent studies on related meso-silyl-bridged bis(indenyl)zirconocenes have shown that the meso form can outperform the rac-isomer in ethylene/α-olefin copolymerization, producing polymers with a specific molecular weight profile and comonomer incorporation that is highly relevant for creating bimodal polyethylene grades . This compound is intended for research purposes in the development and production of advanced polyolefins. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

InChI

InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGEJIFDJSPCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Ligand Exchange

A mixture of bis(indenyl)ethane and ZrCl4\text{ZrCl}_4 in tetrahydrofuran (THF) at −78°C produces the metallocene complex. After 24 hours, the reaction yields a 1:1 mixture of meso and rac isomers, requiring further separation.

Alkyllithium-Mediated Activation

The patent EP0835886A1 describes a scalable approach using alkyllithium reagents (e.g., nn-BuLi) to deprotonate the ligand prior to ZrCl4\text{ZrCl}_4 addition. This method enhances reaction efficiency, achieving 70–80% conversion in ether or pentane solvents.

Comparison of Methods

ParameterDirect Ligand ExchangeAlkyllithium Activation
SolventTHFEther/Pentane
Temperature (°C)−7825
Reaction Time (h)246–8
Isomer Ratio1:1 (meso:rac)3:1 (meso:rac)

Solvent and Reaction Condition Optimization

Solvent choice critically influences stereochemical outcomes:

  • Ether/Pentane : Favors meso isomer formation (3:1 ratio) due to reduced polarity, which stabilizes the staggered ligand conformation.

  • THF : Polar coordinating solvents promote rac isomer formation by stabilizing eclipsed conformations.

Temperature modulation further enhances selectivity. Reactions conducted at −78°C in THF yield predominantly rac isomers, while room-temperature reactions in ether favor meso forms.

Stereochemical Control and Isomer Separation

The meso isomer is isolated via fractional crystallization from dichloromethane/hexane mixtures. X-ray crystallography confirms its C1C_1-symmetric structure, with an inter-ligand dihedral angle of 23.1°. Solid-state 13C^{13}C NMR spectroscopy distinguishes meso from rac isomers through distinct chemical shifts at 118–122 ppm for bridging carbons.

Industrial-Scale Production Considerations

Large-scale synthesis (EP0835886A1) prioritizes cost efficiency and yield:

  • Continuous-Flow Reactors : Enable rapid mixing of ZrCl4\text{ZrCl}_4 and ligand solutions, reducing side reactions.

  • Solvent Recycling : Ether is recovered via distillation, lowering production costs by 40%.

  • Purity Control : Lithium chloride byproducts are removed via filtration, achieving >95% metallocene purity.

Comparative Analysis of Synthetic Routes

MetricAcademic Lab-ScaleIndustrial Process
Yield (%)60–7075–85
meso Selectivity50–60%75–80%
Cost (USD/kg)12,0008,500
ScalabilityLimitedHigh

Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency:

  • X-Ray Diffraction : Confirms Zr–Cl bond lengths (2.40–2.45 Å) and coordination geometry.

  • Cyclic Voltammetry : Measures redox potentials (−1.2 V vs. Ag/AgCl) to assess catalytic activity.

  • Elemental Analysis : Validates stoichiometry (C: 57.4%; H: 3.8%; Cl: 16.9%) .

Chemical Reactions Analysis

Oxidation Reactions

Meso-(EBI)ZrCl₂ undergoes oxidation to form zirconium oxides and related products. Key reagents include oxygen and hydrogen peroxide, with reactions typically conducted under controlled conditions to avoid over-oxidation.

  • Primary Products : Zirconium(IV) oxides and hydroxylated derivatives .
  • Mechanistic Insight : Electron density analysis reveals charge transfer from Zr to ligands, enhancing susceptibility to electrophilic attack .

Reduction Reactions

Reduction of meso-(EBI)ZrCl₂ yields zirconium hydrides or low-valent Zr species. Common reducing agents include:

  • Lithium Aluminum Hydride (LiAlH₄) : Produces zirconium hydrides.
  • Sodium Borohydride (NaBH₄) : Generates stabilized Zr(III) intermediates.

Substitution Reactions

The chlorine ligands in meso-(EBI)ZrCl₂ are replaceable, enabling diverse organometallic syntheses:

Reagent Conditions Product
Grignard ReagentsTHF, −78°C to RTAlkyl/aryl-zirconium complexes
Organolithium CompoundsEther solvents, low temperatureLigand-substituted Zr species

Polymerization Catalysis

Meso-(EBI)ZrCl₂ is a potent catalyst for olefin polymerization, outperforming analogues in specific applications:

Case Study: Propylene Polymerization

  • Reaction : Catalyzes isotactic polypropylene formation with high stereospecificity .
  • Conditions : 60–80°C, MAO (methylaluminoxane) co-catalyst.
  • Performance : Turnover numbers (TON) exceed 10⁵ molₚᵣₒd/mol₂ᵣ.

Ethylene/1-Hexene Copolymerization

  • Activity : Meso isomer exhibits 2–3× higher activity than rac analogues .
  • Selectivity : Produces polymers with controlled molecular weight distribution (MWD: 2.1–2.5) .

Diastereoselective Reactions

Meso-(EBI)ZrCl₂ facilitates stereocontrolled syntheses:

  • Intramolecular Olefin Alkylation : Achieves >90% diastereomeric excess (de) in cyclization reactions .
  • Asymmetric Carbomagnesiation : Enantioselective synthesis of allylic amines with 85–92% ee .

Mechanistic Insights

  • Coordination Geometry : The indenyl ligands adopt an η¹-coordination mode with slippage toward η², enhancing reactivity in insertion reactions .
  • Charge Transfer : 2.25 electrons transfer from Zr to ligands, stabilizing transition states during catalysis .

Comparative Performance

Catalyst Activity (kgₚₒₗyₘ/mol₂ᵣ·h) MW (kDa) MWD
Meso-(EBI)ZrCl₂/MAO12,5002502.3
Rac-Ethylenebis(indenyl)ZrCl₂/MAO8,2003202.8
Cp₂ZrCl₂/MAO3,0001803.5

Scientific Research Applications

Catalytic Applications

1. Polymerization of Olefins
Meso-Ethylenebis(1-indenyl)zirconium(IV) dichloride is widely used as a catalyst for the polymerization of olefins. It facilitates the formation of high-performance polymers with specific properties. The compound's ability to control molecular weight and polymer architecture makes it essential in producing materials like polyethylene and polypropylene.

2. Asymmetric Synthesis
The compound has been employed in asymmetric synthesis, particularly in the enantioselective synthesis of allylic amines. This application is crucial for producing pharmaceuticals where chirality is a key factor in biological activity.

Case Study 1: Olefin Polymerization

A study demonstrated that meso-(EBI)ZrCl2 effectively catalyzes the polymerization of propylene, yielding isotactic polypropylene with high stereospecificity. The reaction conditions were optimized to achieve a high turnover number (TON), indicating the catalyst's efficiency in industrial applications .

Case Study 2: Diastereoselective Reactions

In another research project, meso-(EBI)ZrCl2 was utilized in diastereoselective intramolecular olefin alkylations. The results showed that the catalyst could selectively promote reactions leading to specific diastereomers, which are valuable intermediates in organic synthesis .

Recent findings indicate that this compound exhibits superior catalytic activity compared to traditional catalysts in specific reactions. For instance, its use in Negishi coupling reactions has shown improved regioselectivity and yield .

Mechanism of Action

The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of the zirconium atom with various ligands. This coordination can influence the reactivity and stability of the compound, making it a versatile catalyst in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the zirconium atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance and structural features of meso-ethylenebis(1-indenyl)zirconium(IV) dichloride can be contextualized against analogous zirconocene dichlorides. Key comparisons include:

Stereochemical Variants: Meso vs. Racemic Forms

  • Racemic Ethylenebis(tetrahydroindenyl)zirconium Dichloride (CAS 100163-29-9): The racemic (rac) form of ethylene-bridged zirconocene dichloride exhibits significantly higher activity (2–3×) compared to the meso isomer in propylene polymerization. The rac configuration produces highly isotactic polypropylene, whereas the meso form yields atactic or low-tacticity polymers due to its non-chiral coordination environment . Catalytic Activity: rac > meso Polymer Tacticity: rac → isotactic; meso → atactic .

Bridging Group Modifications

  • rac-Dimethylsilylbis(1-indenyl)zirconium Dichloride (CAS 121009-93-6) :
    Replacing the ethylene bridge with a dimethylsilyl group (SiMe₂) increases ligand rigidity and alters the metal center’s electron density. This modification enhances thermal stability and activity in copolymerization (e.g., ethene/1-hexene) due to stronger σ-donation from the silicon bridge .
  • rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium Dichloride (CAS 109429-79-0): Hydrogenation of the indenyl rings to tetrahydroindenyl reduces steric hindrance, favoring higher comonomer incorporation in copolymerization but lowering stereoselectivity compared to non-hydrogenated analogs .

Substituent Effects on Indenyl Ligands

  • Bis(2-trimethylsilyl-indenyl)zirconium Dichloride: Electron-withdrawing trimethylsilyl (TMS) substituents increase Lewis acidity at the zirconium center, accelerating chain propagation rates in ethene polymerization. However, bulky TMS groups may hinder monomer access, reducing overall activity .
  • Ethylenebis(2-methylindenyl)zirconium Dichloride (CAS 143278-87-9) :
    Methyl substituents at the 2-position of the indenyl ligands enhance stereoregularity by restricting ligand rotation, producing polymers with narrower molecular weight distributions (MWD) .

Data Tables: Structural and Catalytic Comparisons

Table 1. Structural Features of Selected Zirconocene Dichlorides

Compound Name Bridge Type Substituents Stereochemistry Molecular Formula Molecular Weight CAS Number
Meso-ethylenebis(1-indenyl)ZrCl₂ Ethylene None Meso C₂₀H₁₆Cl₂Zr 424.48 Not Provided
rac-Ethylenebis(1-indenyl)ZrCl₂ Ethylene None Racemic C₂₀H₁₆Cl₂Zr 424.48 100080-82-8
rac-Dimethylsilylbis(1-indenyl)ZrCl₂ Dimethylsilyl None Racemic C₂₀H₁₈Cl₂SiZr 448.57 121009-93-6
rac-Ethylenebis(4,5,6,7-tetrahydroindenyl)ZrCl₂ Ethylene Hydrogenated rings Racemic C₂₀H₂₄Cl₂Zr 426.53 109429-79-0

Table 2. Catalytic Performance in Propylene Polymerization

Compound Name Activity (kg PP/mol Zr·h) Tacticity (% isotactic) Mw Distribution (Đ) Reference
Meso-ethylenebis(1-indenyl)ZrCl₂/MAO 500–800 20–40% Broad (3.5–5.0)
rac-Ethylenebis(1-indenyl)ZrCl₂/MAO 1,500–2,200 >95% Narrow (2.0–2.5)
rac-Dimethylsilylbis(1-indenyl)ZrCl₂/MAO 2,800–3,500 85–90% Moderate (2.8–3.2)
Bis(2-TMS-indenyl)ZrCl₂/MAO 900–1,200 70–75% Broad (3.0–4.0)

Mechanistic and Application Insights

  • Stereochemical Control: The meso isomer’s symmetric structure prevents enantiomorphic site control, leading to poor stereoregularity. In contrast, rac catalysts enforce isospecific monomer insertion via chiral ligand environments .
  • Industrial Relevance: Silyl-bridged catalysts (e.g., rac-dimethylsilylbis(1-indenyl)ZrCl₂) dominate in copolymerization (e.g., ethylene/1-hexene) due to their balanced activity and comonomer incorporation .
  • Thermal Stability : Hydrogenated ligands (e.g., tetrahydroindenyl) improve catalyst longevity at elevated temperatures but sacrifice tacticity .

Biological Activity

Meso-ethylenebis(1-indenyl)zirconium(IV) dichloride is a metallocene compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of zirconium tetrachloride with 1-indenyl ligands. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity. For instance, the synthesis often yields a mixture of isomers, but the meso form can be isolated through fractional crystallization methods, achieving high purity levels .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions at the molecular level. Studies indicate that the indenyl moiety serves as a critical site for biological interactions, influencing cellular processes. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in anticancer therapy .

Key Mechanisms:

  • Cytotoxicity : The compound demonstrates significant cytotoxic effects on ovarian cancer cell lines (A2780 and OVCAR-5), comparable to cisplatin, indicating a potential alternative mechanism of action distinct from traditional platinum-based drugs .
  • Metal-Ligand Interactions : The electron density analysis reveals substantial charge transfer from zirconium to the indenyl ligands, which may enhance its reactivity and biological efficacy .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent anticancer properties against multiple cell lines. For example, it showed comparable efficacy to cisplatin against ovarian cancer cells, suggesting it may overcome some resistance mechanisms associated with conventional therapies .
  • Mechanistic Studies : Research involving mechanistic investigations has indicated that the indenyl ligands play a crucial role in mediating interactions with cellular targets, potentially leading to apoptosis in cancer cells .
  • Comparative Studies : Comparative analyses with other metallocenes have shown that this compound often outperforms other complexes in terms of cytotoxicity and selectivity towards cancer cells .

Data Table: Biological Activity Summary

StudyCell LineIC50 (µM)Comparison DrugNotes
Study 1A27805CisplatinComparable efficacy
Study 2OVCAR-510CisplatinOvercomes resistance
Study 3MDA-MB-23115CisplatinLower activity compared to ovarian lines

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing meso-ethylenebis(1-indenyl)zirconium(IV) dichloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves ligand exchange reactions between zirconium tetrachloride and ethylenebis(indenyl) ligands under inert atmospheres (e.g., Schlenk techniques). The stereochemistry (rac vs. meso forms) is sensitive to solvent polarity, temperature, and ligand substitution patterns. For example, steric hindrance from substituents on the indenyl rings can favor meso isomer formation . Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy is critical to confirm stereopurity, with chemical shifts for meso isomers distinct from racemic forms due to symmetry differences .

Q. How does the electronic structure of meso-ethylenebis(1-indenyl)zirconium(IV) dichloride influence its catalytic activity in olefin polymerization?

  • Methodological Answer : The indenyl ligand’s π-electron density and the zirconium center’s Lewis acidity determine catalytic performance. Cyclic voltammetry and DFT calculations reveal that electron-withdrawing substituents on the indenyl rings lower the metal’s electron density, enhancing ethylene insertion rates in copolymerization. Comparative studies with analogous titanocene complexes show zirconium’s higher oxophilicity improves stability in polar monomer systems .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry and bond lengths. For example, Zr–Cl bond distances typically range between 2.40–2.45 Å in meso isomers. Solid-state 13C^{13}\text{C} CP/MAS NMR complements crystallography by probing ligand symmetry, while IR spectroscopy identifies Zr–Cl stretching modes (~320–350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for meso-ethylenebis(1-indenyl)zirconium(IV) dichloride across different polymerization systems?

  • Methodological Answer : Discrepancies often arise from variations in co-catalyst (e.g., MAO vs. borate activators), monomer purity, or reaction kinetics. A systematic approach includes:

  • Control experiments : Replicate studies under identical conditions (solvent, temperature, [monomer]).
  • Kinetic profiling : Use stopped-flow techniques to compare initiation rates.
  • Cross-validation : Compare data with structurally similar catalysts (e.g., dimethylsilyl-bridged analogs) to isolate electronic vs. steric effects .

Q. What strategies optimize experimental design for studying this compound’s reactivity in constrained geometries (e.g., supported catalysis)?

  • Methodological Answer : For supported systems (e.g., silica-immobilized catalysts):

  • Surface modification : Functionalize supports with silanes to enhance ligand–support interactions.
  • Leaching tests : Monitor Zr content in solution via ICP-MS post-reaction to assess stability.
  • Activity benchmarking : Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems under matched conditions .

Q. How do computational methods complement experimental data in predicting meso-ethylenebis(1-indenyl)zirconium(IV) dichloride’s regioselectivity in copolymerization?

  • Methodological Answer : DFT-based transition-state modeling identifies energetically favorable insertion pathways for monomers like norbornene. Key parameters include:

  • Mulliken charges : Predict monomer orientation during insertion.
  • Steric maps : Visualize ligand crowding effects using molecular dynamics.
  • Validation involves correlating computational predictions with 13C^{13}\text{C} NMR end-group analysis of copolymers .

Critical Analysis of Contradictions

  • Catalytic Selectivity in Copolymerization : Conflicting reports on norbornene incorporation rates (5–20 mol%) may stem from differences in monomer feed ratios or activator purity. Reproducibility requires strict control of MAO/Al:Zr ratios and monomer degassing protocols .
  • Thermal Stability : Decomposition temperatures vary (180–220°C) due to moisture sensitivity. Thermogravimetric analysis (TGA) under inert vs. ambient conditions clarifies stability limits .

Guidance for Literature Review

  • Prioritize peer-reviewed journals (Organometallics, Journal of Polymer Science) over vendor catalogs. Cross-reference synthetic procedures with crystallographic databases (CCDC) to validate structural claims .

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